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  • Product: 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid
  • CAS: 1820675-48-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid (CAS 1820675-48-6): Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₉H₈N₂O₃. While specific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₉H₈N₂O₃. While specific research on this particular molecule is limited, its core structure, the benzoxazole ring, is a well-established pharmacophore in medicinal chemistry. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid, including a plausible synthetic route, predicted physicochemical properties, and a discussion of its potential therapeutic applications based on the known activities of related benzoxazole compounds. Detailed protocols for its synthesis and characterization are also presented to facilitate further research and drug discovery efforts.

Introduction to the Benzoxazole Scaffold

The benzoxazole moiety is a versatile heterocyclic system that has garnered significant attention in the field of drug discovery.[1] It is considered a "privileged" structure due to its ability to interact with a variety of biological targets.[3] The benzoxazole ring is an isostere of the nucleic acid bases adenine and guanine, which may contribute to its ability to interact with biological macromolecules.[3] Compounds containing the benzoxazole scaffold have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for the development of new therapeutic agents.[2][4]

Known Biological Activities of Benzoxazole Derivatives:
  • Antimicrobial: Effective against a range of bacteria and fungi.[2][4]

  • Anticancer: Shows cytotoxic activity against various cancer cell lines.[2][5]

  • Anti-inflammatory: Exhibits potential in treating inflammatory conditions.[3]

  • Enzyme Inhibition: Can inhibit enzymes such as kinases and DNA topoisomerases.[6]

The subject of this guide, 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid, combines the key benzoxazole core with amino and carboxylic acid functional groups. These groups provide opportunities for further chemical modification and can influence the molecule's biological activity and pharmacokinetic properties.[6]

Proposed Synthesis of 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid

A common and effective method for synthesizing 2-aminobenzoxazoles involves the reaction of a substituted 2-aminophenol with cyanogen bromide or a similar reagent. An alternative approach involves the cyclization of a 2-aminophenol with a carboxylic acid derivative.[7][8] The following is a proposed synthetic pathway for 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid.

Synthetic Pathway A Starting Material (Substituted 2-Aminophenol) C Reaction (Cyclization) A->C Step 1 B Cyclization Reagent (e.g., Cyanogen Bromide) B->C Step 1 D Product (2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid) C->D Step 2 (Purification)

Caption: Proposed synthetic pathway for 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid.

Detailed Experimental Protocol:

Step 1: Synthesis of the Precursor 2-Amino-3-hydroxy-4-methylbenzoic acid

  • This precursor can be synthesized from commercially available starting materials through established organic chemistry reactions such as nitration, reduction, and hydroxylation. The exact route would depend on the chosen starting material.

Step 2: Cyclization to form 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the synthesized 2-Amino-3-hydroxy-4-methylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol or dioxane.

  • Reagent Addition: To the stirred solution, add cyanogen bromide (1.1 equivalents) portion-wise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.[10]

Physicochemical Properties

The predicted physicochemical properties of 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid are summarized in the table below. These properties are estimated based on its chemical structure and comparison with similar compounds.[11][12]

PropertyPredicted Value
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
LogP 1.5 - 2.5
pKa (acidic) 4.0 - 5.0 (Carboxylic acid)
pKa (basic) 2.0 - 3.0 (Amino group)
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.
Melting Point >200 °C (decomposes)

Potential Therapeutic Applications

Given the wide range of biological activities associated with the benzoxazole scaffold, 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid holds promise for several therapeutic applications.

Antimicrobial Agent

Benzoxazole derivatives have shown significant activity against various bacterial and fungal strains.[2][4] The amino and carboxylic acid groups on the target molecule could enhance its interaction with microbial enzymes or cell wall components, potentially leading to potent antimicrobial effects. Further screening against a panel of clinically relevant pathogens is warranted.

Anticancer Agent

Many benzoxazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines.[2][5] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases or topoisomerases.[6] The title compound could be investigated for its potential as a novel anticancer agent.

Anti-inflammatory Agent

The anti-inflammatory properties of benzoxazoles have also been reported.[3] These compounds may act by inhibiting pro-inflammatory enzymes or signaling pathways. 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid could be a valuable lead compound for the development of new anti-inflammatory drugs.

Characterization Workflow

A thorough characterization is essential to confirm the identity and purity of the synthesized 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid. The following workflow outlines the key analytical techniques to be employed.

Characterization Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight Confirmation IR FT-IR Spectroscopy Start->IR Functional Group Identification HPLC HPLC Analysis Start->HPLC Purity Assessment Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final HPLC->Final

Caption: A standard workflow for the characterization of a novel synthesized compound.

Detailed Characterization Protocols:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the compound. The chemical shifts, coupling constants, and integration values will provide detailed information about the arrangement of atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its molecular formula.[13]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis will identify the characteristic functional groups present in the molecule, such as the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and the C=N and C-O stretches of the benzoxazole ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the synthesized compound. A suitable column and mobile phase should be chosen to achieve good separation of the target compound from any impurities.

Conclusion

While direct experimental data on 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid is currently scarce, its chemical structure, based on the versatile benzoxazole scaffold, suggests significant potential for applications in drug discovery. This technical guide provides a solid foundation for researchers interested in exploring this promising molecule, offering a plausible synthetic route, predicted properties, and a clear workflow for its characterization. Further investigation into its biological activities is highly encouraged to unlock its full therapeutic potential.

References

  • Australian Journal of Chemistry. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ConnectSci. Published November 5, 2008.
  • Facile and efficient synthesis of benzoxazole derivatives using novel c
  • Benchchem. Technical Support Center: Synthesis of Substituted Benzoxazoles.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
  • Different approaches to the synthesis of substituted benzoxazoles....
  • The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. Published October 21, 2024.
  • 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid. Smolecule. Published November 23, 2023.
  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW.
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide deriv
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Published December 9, 2025.
  • 2-Amino-1,3-benzoxazole-6-carboxylic acid | C8H6N2O3. PubChem.
  • 2-Methyl-1,3-benzoxazole-6-carboxylic acid Properties. EPA. Published October 15, 2025.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Published August 11, 2023.
  • Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evalu
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • 2-AMINO-1,3-BENZOTHIAZOLE-6-CARBOXYLIC ACID AldrichCPR. Sigma-Aldrich.

Sources

Exploratory

Technical Guide: Benzoxazole-5-carboxylic Acid Derivatives in Medicinal Chemistry

Executive Summary The benzoxazole-5-carboxylic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry.[1] Distinguished by its planar, bicyclic heteroaromatic core and a strategic carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole-5-carboxylic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry.[1] Distinguished by its planar, bicyclic heteroaromatic core and a strategic carboxylic acid handle at the 5-position, this moiety serves as a critical bioisostere for endogenous ligands (e.g., fatty acids, nucleotides) and a versatile anchor for structure-activity relationship (SAR) exploration.

This technical guide provides a comprehensive analysis of the scaffold's synthetic accessibility, physicochemical behavior, and therapeutic applications, with a specific focus on PPAR agonism and antimicrobial mechanisms .

Structural Significance & Physicochemical Profile[2][3][4][5][6]

The benzoxazole ring functions as a bioisostere for indole and purine bases, offering improved metabolic stability against oxidative degradation. The introduction of a carboxylic acid at the C5 position confers specific advantages:

  • Ionic Anchoring: The C5-carboxylate (pKa ~4.2) acts as a critical hydrogen bond acceptor and electrostatic partner for positively charged residues (Arg, Lys, His) in target binding pockets (e.g., PPAR

    
     LBD).
    
  • Solubility Modulation: It balances the lipophilicity of the 2-aryl/alkyl tail, improving aqueous solubility and bioavailability compared to non-acidic analogs.

  • Vectorial Functionalization: The C5 position directs substituents into solvent-exposed regions or specific polar pockets, minimizing steric clash within the hydrophobic core of enzymes like DNA gyrase.

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValue (Approx.)Relevance in Drug Design
Molecular Weight 163.13 g/mol Fragment-based drug design (FBDD) friendly.
cLogP 1.8 - 2.2Ideal lipophilicity for membrane permeability.
H-Bond Donors 1 (COOH)Critical for receptor interaction.
H-Bond Acceptors 3 (N, O, COOH)Facilitates water-mediated bridging.
Topological Polar Surface Area ~60 ŲGood predictor for oral bioavailability (<140 Ų).

Synthetic Methodologies

Accessing benzoxazole-5-carboxylic acid derivatives typically proceeds via the condensation of 3-amino-4-hydroxybenzoic acid with carboxylic acid derivatives. The choice of cyclization agent determines the substituent at the C2 position.

Primary Synthetic Workflow (Polyphosphoric Acid Route)

The most robust industrial and laboratory-scale method involves the use of Polyphosphoric Acid (PPA), which acts as both the solvent and the cyclodehydration catalyst.

Reaction Scheme:



Detailed Experimental Protocol

Target:2-Phenylbenzoxazole-5-carboxylic acid

  • Preparation: In a 100 mL round-bottom flask, mix 3-amino-4-hydroxybenzoic acid (10 mmol, 1.53 g) and benzoic acid (10 mmol, 1.22 g).

  • Solvation: Add Polyphosphoric Acid (PPA) (15 g). Ensure the mixture is mechanically stirred to form a viscous paste.

  • Cyclization: Heat the reaction mixture to 140°C for 4–6 hours. Monitor consumption of starting material via TLC (Mobile phase: MeOH:DCM 1:9).

  • Quenching: Cool the mixture to ~60°C and slowly pour into ice-cold water (200 mL) with vigorous stirring. The PPA will hydrolyze, precipitating the product.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with saturated

    
     (to remove unreacted benzoic acid) followed by water.
    
  • Purification: Recrystallize from ethanol/water or purify via flash column chromatography (Silica gel, gradient elution with

    
    /MeOH).
    
Synthetic Logic Visualization

SynthesisWorkflow Start Start: 3-Amino-4-hydroxybenzoic acid Process Cyclodehydration (140°C, 4-6 hrs) Start->Process Reagent Reagent: Aryl Carboxylic Acid (R-COOH) Reagent->Process Catalyst Catalyst/Solvent: Polyphosphoric Acid (PPA) Catalyst->Process Quench Quench: Ice Water Pour Process->Quench Reaction Complete Precipitate Precipitate Formation Quench->Precipitate Hydrolysis of PPA Purify Purification: Recrystallization (EtOH) Precipitate->Purify Filtration Product Final Product: 2-Substituted-Benzoxazole-5-COOH Purify->Product

Caption: Step-by-step workflow for the PPA-mediated synthesis of benzoxazole-5-carboxylic acid derivatives.

Medicinal Chemistry & SAR

The biological activity of benzoxazole-5-carboxylic acid derivatives is heavily dependent on the substitution pattern at C2 and the integrity of the C5-acid.

PPAR Agonism (Metabolic & Fibrotic Diseases)

The scaffold acts as a lipid mimetic. The benzoxazole core mimics the hydrophobic tail of fatty acids, while the 5-COOH mimics the polar head group.

  • Mechanism: The 5-COOH forms a salt bridge with residues in the Ligand Binding Domain (LBD) of PPAR

    
     (e.g., Tyr314, His440) and PPAR
    
    
    
    .
  • Case Study (MHY5396): A dual PPAR

    
    /FXR agonist utilizing the benzoxazole core.[2][3]
    
    • Activity: Reduces hepatic lipid accumulation and fibrosis.[2][3]

    • SAR Insight: Bulky hydrophobic groups at C2 improve occupancy of the LBD hydrophobic pocket, increasing potency.

Antimicrobial Activity (DNA Gyrase Inhibition)

Derivatives, particularly 2-aryl substituted ones, exhibit broad-spectrum activity.

  • Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II). The planar benzoxazole intercalates or binds near the ATP-binding site.

  • SAR Insight:

    • C5-COOH: Essential for solubility and H-bonding. Conversion to esters often reduces activity unless acting as a prodrug.

    • C2-Position: Electron-withdrawing groups (e.g.,

      
      -Cl, 
      
      
      
      -F phenyl) enhance antimicrobial potency (MIC values < 10
      
      
      g/mL against S. aureus).
Mechanism of Action Diagram

MOA_PPAR Ligand_Head 5-COOH Group (Polar Head) Residues Key Residues: Tyr473, His449, Ser289 Ligand_Head->Residues H-Bond / Ionic Interaction Ligand_Core Benzoxazole Scaffold (Rigid Linker) Receptor_LBD PPAR-alpha/gamma LBD Ligand_Core->Receptor_LBD Pi-Pi Stacking Ligand_Tail 2-Aryl Substituent (Hydrophobic Tail) Pocket Hydrophobic Pocket Ligand_Tail->Pocket Hydrophobic Interaction Coactivator Co-activator Recruitment (e.g., PGC-1a) Receptor_LBD->Coactivator Conformational Change Residues->Receptor_LBD Pocket->Receptor_LBD Transcription Gene Transcription (Fatty Acid Oxidation) Coactivator->Transcription

Caption: Pharmacophore mapping of Benzoxazole-5-COOH derivatives within the PPAR nuclear receptor binding pocket.

Comparative Activity Data

The following table summarizes the biological activity of key benzoxazole-5-carboxylic acid derivatives derived from recent literature.

Compound IDC2-SubstituentTarget/OrganismActivity MetricReference
MHY5396 2-(4-substituted-phenyl)PPAR

/ FXR
EC

= 3.77

M (PPAR

)
[1]
Cmpd 10 2-(4-chlorophenyl)B. subtilisMIC = 1.14

10


M
[2]
Cmpd 24 2-(4-fluorophenyl)E. coliMIC = 1.40

10


M
[2]
BRL 48482 Complex ether linkerPPAR

Agonist (Rosiglitazone-like)[3]

Future Outlook & Bioisosterism

While the 5-carboxylic acid is potent, it limits blood-brain barrier (BBB) permeability due to ionization. Future medicinal chemistry efforts should focus on:

  • Bioisosteres: Replacing the -COOH with a tetrazole or acyl sulfonamide to maintain acidity while improving lipophilicity and membrane permeability.

  • Prodrugs: Esterification of the 5-COOH to improve oral bioavailability, relying on plasma esterases to release the active acid.

  • Scaffold Hopping: Exploring the benzothiazole or benzimidazole analogs to fine-tune pKa and metabolic stability.

References

  • Kim, D. H., et al. (2025). Benzoxazole Derivatives as Potent FXR and PPARα Dual Agonists With Anti-Fibrotic and Metabolic Regulatory Effects.[3] Molecular & Cellular Oncology .

  • Arisoy, M., et al. (2018).[4] Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal .

  • Cawthorne, M. A., et al. (1992). BRL 49653, a new and potent antihyperglycaemic agent. Diabetes .

  • BenchChem Technical Support.[1] (2025).[1][2] An In-Depth Technical Guide to Benzoxazole-5-carboxylic Acid. BenchChem .

  • Temiz-Arpaci, O., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C .

Sources

Foundational

An In-depth Technical Guide to the Biological Activities of the 2-Amino-Benzoxazole Scaffold

For Researchers, Scientists, and Drug Development Professionals Introduction The Benzoxazole Moiety: A Privileged Scaffold in Medicinal Chemistry The benzoxazole scaffold, a bicyclic system comprising a benzene ring fuse...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Benzoxazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The benzoxazole scaffold, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a cornerstone in the field of medicinal chemistry.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a "privileged" scaffold, meaning it can bind to a diverse range of biological targets with high affinity.[1][2] This versatility has led to the development of numerous benzoxazole-containing compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3]

Emergence of the 2-Amino-Benzoxazole Core: Synthetic Accessibility and Biological Significance

Within the broader family of benzoxazoles, the 2-amino-benzoxazole core has garnered significant attention from researchers.[4][5] This is due in part to its synthetic tractability, with several reliable methods available for its preparation.[4][5][6] The presence of the 2-amino group provides a crucial handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[7][8] Consequently, the 2-amino-benzoxazole scaffold has served as the foundation for the discovery of potent and selective modulators of various enzymes and receptors, leading to promising therapeutic candidates.[7][8][9]

Scope of this Guide

This technical guide provides a comprehensive overview of the biological activities associated with the 2-amino-benzoxazole scaffold. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by delving into the synthetic strategies, mechanisms of action, structure-activity relationships, and therapeutic potential of this important heterocyclic system. The guide will explore its applications in oncology, infectious diseases, and neurodegenerative disorders, supported by experimental data and visual representations of key concepts.

Synthetic Strategies for 2-Amino-Benzoxazole Derivatives

The synthesis of 2-amino-benzoxazoles is a well-established area of organic chemistry, with a variety of methods available to access the core structure and its derivatives.

Classical Cyclization Methods

The most traditional and widely reported method for the synthesis of 2-amino-benzoxazoles involves the cyclization of o-aminophenols with cyanogen bromide (BrCN).[4][5] While effective, this method is hampered by the high toxicity of cyanogen bromide, prompting the development of safer alternatives.[4][5]

To circumvent the hazards associated with BrCN, researchers have explored the use of less toxic cyanating agents. One such alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be used in the presence of a Lewis acid like BF3·Et2O to achieve the desired cyclization.[4][5][6]

Modern Synthetic Approaches

Modern synthetic chemistry has introduced several metal-catalyzed methods for the construction of the 2-amino-benzoxazole scaffold, often offering milder reaction conditions and broader substrate scope.[6]

For increased efficiency, one-pot procedures have been developed that combine multiple synthetic steps without the need for isolating intermediates. For instance, a convenient one-pot synthesis of substituted 2-aminobenzoxazoles can be achieved from a variety of amines and 2-aminophenols using tetraalkyl or tetraarylorthocarbonate compounds, or a 1,1-dichlorodiaryloxymethane compound.[10]

Experimental Protocol: A General Procedure for the Synthesis of a 2-Amino-Benzoxazole Derivative

The following is a general protocol for the synthesis of 2-aminobenzoxazoles using the safer cyanating agent, NCTS, as reported by Šlachtová et al.[4][5][6]

Reaction: Cyclization of o-aminophenol with NCTS catalyzed by BF3·Et2O.

Materials:

  • o-aminophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • Boron trifluoride diethyl etherate (BF3·Et2O)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a solution of o-aminophenol in anhydrous 1,4-dioxane, add NCTS (1.5 equivalents).

  • Carefully add BF3·Et2O (2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-benzoxazole derivative.

This protocol generally affords the desired products in moderate to good yields (45-60%).[6]

Anticancer Activity

The 2-amino-benzoxazole scaffold has emerged as a promising framework for the design of novel anticancer agents, with derivatives exhibiting potent activity against a range of cancer cell lines.[11][12][13]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of 2-amino-benzoxazole derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Protein kinases are a major class of drug targets in oncology, and several 2-amino-benzoxazole derivatives have been identified as potent kinase inhibitors.

  • RSK2 Inhibition: 2-Amino-7-substituted benzoxazole analogs have been identified as inhibitors of Ribosomal S6 Kinase 2 (RSK2), a kinase involved in cell proliferation and survival.[7]

  • Aurora B Kinase Inhibition: Through bioisosteric replacement of 2-aminobenzoxazoles, a new class of 2-aminobenzothiazole-based Aurora B kinase inhibitors with improved activity and selectivity were developed.[11] This highlights the potential of the broader benzazole scaffold in targeting this key mitotic kinase.

  • VEGFR-2 Inhibition: A series of 2-aminobenzoxazoles have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4]

Carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, are involved in regulating pH in the tumor microenvironment, contributing to tumor progression and metastasis. 2-Aminobenzoxazole-appended coumarins have been designed as potent and selective inhibitors of these tumor-associated CAs.[12][14][15]

Structure-Activity Relationship (SAR) Studies

SAR studies have provided valuable insights into the structural requirements for the anticancer activity of 2-amino-benzoxazole derivatives. For instance, in the case of CA inhibitors, substitutions on both the coumarin and benzoxazole moieties, as well as the length of the linker connecting them, significantly influence the inhibitory potency and selectivity.[12][14][15] For RSK2 inhibitors, modifications at the 7-position of the benzoxazole ring were explored to improve potency and physicochemical properties.[7]

Data Presentation: Inhibitory Activities of Lead Compounds
Compound Class Target Inhibitory Activity (IC50/Ki) Reference
2-Amino-7-substituted benzoxazolesRSK2Varies with substitution[7]
2-Aminobenzoxazole-appended coumarinsCA IXKi = 33.2 nM (for derivative 8i)[12][14]
2-Aminobenzoxazole-appended coumarinsCA XIIKi = 57.1 nM (for derivative 8i)[12][14]
Signaling Pathway Diagram

anticancer_pathway cluster_cell Cancer Cell cluster_proliferation Proliferation & Survival cluster_angiogenesis Angiogenesis cluster_pH pH Regulation 2-Amino-benzoxazole 2-Amino-benzoxazole RSK2 RSK2 2-Amino-benzoxazole->RSK2 Inhibits Aurora B Aurora B 2-Amino-benzoxazole->Aurora B Inhibits VEGFR-2 VEGFR-2 2-Amino-benzoxazole->VEGFR-2 Inhibits CA IX/XII CA IX/XII 2-Amino-benzoxazole->CA IX/XII Inhibits Proliferation Proliferation RSK2->Proliferation Aurora B->Proliferation Angiogenesis_node Angiogenesis VEGFR-2->Angiogenesis_node Tumor Microenvironment Tumor Microenvironment CA IX/XII->Tumor Microenvironment

Caption: Inhibition of key signaling pathways by 2-amino-benzoxazole derivatives.

Antimicrobial and Antifungal Activity

The 2-amino-benzoxazole scaffold has also demonstrated significant potential in the development of novel antimicrobial and antifungal agents.[13][16]

Spectrum of Activity

Derivatives of 2-amino-benzoxazole have shown activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various phytopathogenic fungi.[13][16] Notably, some compounds have exhibited potent bactericidal activity against Mycobacterium tuberculosis.[17]

Proposed Mechanisms of Action

While the exact mechanisms of antimicrobial action are still under investigation for many derivatives, some studies suggest that these compounds may interfere with essential cellular processes in microorganisms. For antibacterial agents, molecular docking studies have suggested that the inhibition of DNA gyrase could be a potential mechanism.[16]

In Vitro and In Vivo Efficacy

Numerous studies have reported the in vitro antimicrobial and antifungal activity of 2-amino-benzoxazole derivatives, with some compounds exhibiting low micromolar minimum inhibitory concentrations (MICs).[13][16] In vivo studies have also demonstrated the protective effects of certain derivatives against fungal infections in plants.[13]

Data Presentation: Minimum Inhibitory Concentrations (MICs)
Compound Series Organism Activity Reference
2-Amino phenyl benzoxazolesStaphylococcus aureus81% inhibition at 25 µg/mL (Compound 18)[16]
2-Amino phenyl benzoxazolesStreptococcus pyogenes82% inhibition at 25 µg/mL (Compound 18 & 21)[16]
2-Amino phenyl benzoxazolesEscherichia coli85% inhibition at 25 µg/mL (Compound 21)[16]
2-Aminobenzoxazole derivativesBotrytis cinereaGood preventative effect at 100 µg/mL[13]

Neuroprotective Effects

Recent research has highlighted the potential of the 2-amino-benzoxazole scaffold in the development of therapeutic agents for neurodegenerative diseases, such as Alzheimer's disease.[18][19]

Relevance in Neurodegenerative Diseases

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to neuronal cell death and cognitive decline. Compounds that can protect neurons from Aβ-induced toxicity are therefore of great therapeutic interest.

Mechanism of Action: Ameliorating Amyloid-Beta Induced Toxicity

A series of novel synthetic substituted benzo[d]oxazole-based derivatives have been shown to exert neuroprotective effects on β-amyloid-induced PC12 cells.[18][19]

One of the key mechanisms underlying the neuroprotective effects of these compounds is the modulation of the Akt/GSK-3β/NF-κB signaling pathway.[18][19] Specifically, a lead compound was found to:

  • Promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β).

  • Decrease the expression of nuclear factor-κB (NF-κB).

  • Protect against Aβ-induced apoptosis by modulating the Bax/Bcl-2 ratio.

  • Reduce the hyperphosphorylation of tau protein.

  • Decrease the expression of the receptor for advanced glycation end products (RAGE), β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1), and inducible nitric oxide synthase (iNOS).[18][19]

Experimental Workflow for Assessing Neuroprotection

neuroprotection_workflow PC12 Cell Culture PC12 Cell Culture Aβ25-35 Induction Aβ25-35 Induction PC12 Cell Culture->Aβ25-35 Induction 1. Induce Neurotoxicity Compound Treatment Compound Treatment Aβ25-35 Induction->Compound Treatment 2. Treat with 2-Amino-benzoxazole Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay 3. Assess Protection Western Blot Analysis Western Blot Analysis Compound Treatment->Western Blot Analysis 4. Analyze Protein Expression Akt/GSK-3β/NF-κB Pathway Akt/GSK-3β/NF-κB Pathway Western Blot Analysis->Akt/GSK-3β/NF-κB Pathway Investigate Apoptosis Markers (Bax/Bcl-2) Apoptosis Markers (Bax/Bcl-2) Western Blot Analysis->Apoptosis Markers (Bax/Bcl-2) Investigate Tau Phosphorylation Tau Phosphorylation Western Blot Analysis->Tau Phosphorylation Investigate

Caption: Workflow for evaluating the neuroprotective effects of 2-amino-benzoxazoles.

Modulation of Sphingosine-1-Phosphate (S1P) Signaling

The 2-amino-benzoxazole scaffold has been successfully employed to develop potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spinster homolog 2 (Spns2).[8][9][20]

Inhibition of the S1P Transporter Spns2

S1P is a bioactive lipid that plays a crucial role in various biological processes, including lymphocyte trafficking.[8][9] Spns2 is responsible for the transport of S1P out of cells. By inhibiting Spns2, 2-amino-benzoxazole derivatives can modulate S1P signaling.

Therapeutic Potential in Autoimmune Diseases

The S1P1 receptor is a validated target for the treatment of autoimmune diseases like multiple sclerosis.[8][9] Targeting Spns2, which is "upstream" of S1P receptor engagement, represents an alternative therapeutic strategy that may offer a better safety profile.[8][9] Administration of a potent 2-aminobenzoxazole-based Spns2 inhibitor to mice and rats resulted in a dose-dependent decrease in circulating lymphocytes, a key pharmacodynamic marker of S1P signaling modulation.[8][9][20]

SAR for Spns2 Inhibition

Structure-activity relationship studies have been crucial in identifying potent Spns2 inhibitors. These studies have involved modifications of the hydrophobic tail, the heterocyclic linker, and the primary amine head group of the lead compounds.[9] A particularly potent inhibitor, SLB1122168, with an IC50 of 94 nM, was identified through these efforts.[8][9][20]

Other Reported Biological Activities

In addition to the major activities discussed above, the 2-amino-benzoxazole scaffold has been associated with other biological properties.

Anti-inflammatory Activity

Given the role of many of its targets (e.g., kinases, S1P signaling) in inflammatory processes, it is not surprising that some 2-amino-benzoxazole derivatives have been reported to possess anti-inflammatory activity.[21]

Antiviral Activity

The benzoxazole core, in general, has been explored for its antiviral potential, and this activity may extend to certain 2-amino-benzoxazole derivatives.[21] For instance, some derivatives have been investigated as ligands for the hepatitis C virus internal ribosome entry site.[22]

Conclusion and Future Perspectives

The 2-amino-benzoxazole scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, has led to the identification of potent inhibitors with applications in oncology, infectious diseases, and neurodegeneration.

Future research in this area will likely focus on several key aspects:

  • Target Selectivity: Fine-tuning the structure of 2-amino-benzoxazole derivatives to achieve higher selectivity for their intended targets, thereby reducing off-target effects and improving safety profiles.

  • Mechanism of Action Studies: Deeper investigation into the precise molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Pharmacokinetics: Moving promising lead compounds from in vitro studies into preclinical and clinical development, with a focus on optimizing their in vivo efficacy, metabolic stability, and overall pharmacokinetic properties.

  • Exploration of New Biological Targets: The continued exploration of the 2-amino-benzoxazole scaffold against novel and emerging biological targets to address unmet medical needs.

References

  • Šlachtová, V., Fejér, K., & Berkeš, D. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 14844–14853. [Link]

  • Burgio, A. L., Shrader, C. W., Kharel, Y., Huang, T., Salamoun, J. M., Lynch, K. R., & Santos, W. L. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 66(8), 5873–5891. [Link]

  • Šlachtová, V., Fejér, K., & Berkeš, D. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 14844–14853. [Link]

  • Costales, A., Mathur, M., Ramurthy, S., Lan, J., Subramanian, S., Jain, R., Atallah, G., Setti, L., Lindvall, M., Appleton, B. A., Ornelas, E., Feucht, P., Warne, B., Doyle, L., Basham, S. E., Aronchik, I., Jefferson, A. B., & Shafer, C. M. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1592–1596. [Link]

  • Chikhale, R. V., & Khedekar, P. B. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of the Serbian Chemical Society, 79(7), 825-835. [Link]

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093–24111. [Link]

  • Lee, E., An, Y. S., Kwon, J., Kim, K. I., & Jeon, R. (2017). Optimization and biological evaluation of 2-aminobenzothiazole derivatives as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4153–4159. [Link]

  • Burgio, A. L., Shrader, C. W., Kharel, Y., Huang, T., Salamoun, J. M., Lynch, K. R., & Santos, W. L. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 66(8), 5873–5891. [Link]

  • Wishart, N., & Gross, M. F. (2002). U.S. Patent No. 8,178,666 B2. Washington, DC: U.S.
  • Kumar, P., A., S., K., R., & P., S. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-13. [Link]

  • Rios-Marco, P., Marco-Contelles, J., & Ismaili, L. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2139–2150. [Link]

  • Rios-Marco, P., Marco-Contelles, J., & Ismaili, L. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2139–2150. [Link]

  • Burgio, A. L., Shrader, C. W., Kharel, Y., Huang, T., Salamoun, J. M., Lynch, K. R., & Santos, W. L. (2023). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). Journal of Medicinal Chemistry, 66(8), 5873–5891. [Link]

  • Lee, E., An, Y. S., Kwon, J., Kim, K. I., & Jeon, R. (2015). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3244–3248. [Link]

  • Rios-Marco, P., Marco-Contelles, J., & Ismaili, L. (2021). 2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2139–2150. [Link]

  • Hermann, T. (2014). 2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site. Bioorganic & Medicinal Chemistry Letters, 24(11), 2446–2449. [Link]

  • Wang, M., Li, Y., Zhang, Y., Li, Y., Zhang, J., & Fan, Z. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Molecular Diversity, 26(2), 981–992. [Link]

  • Bonnett, S., Jee, J. A., Chettiar, S., Ovechkina, Y., Korkegian, A., Greve, E., Odingo, J., & Parish, T. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum, 11(1), e02923-22. [Link]

  • Singh, S., & Sharma, P. C. (2025). A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. Indo American Journal of Pharmaceutical Sciences, 12(8), 1-10. [Link]

  • Miller, W. R., & Wunz, T. P. (2022). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 70, 128821. [Link]

  • Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093–24111. [Link]

  • Kumar, P., A., S., K., R., & P., S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(1), 1-10. [Link]

  • Al-Tel, T. H. (2021). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah University Journal for Research - B (Humanities), 35(10), 1-20. [Link]

  • Wang, Y., Piao, H., Liu, J., Li, Y., & Jin, C. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5391. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). HBX [2-(2-hydroxyphenyl)-benzoxazole]. [Link]

  • Cho, J., Park, C., Lee, Y., Kim, S., Bose, S., Choi, M., Kumar, A. S., Jung, J. K., & Lee, H. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics, 23(3), 245–251. [Link]

  • Wang, Y., Piao, H., Liu, J., Li, Y., & Jin, C. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. Molecules, 25(22), 5391. [Link]

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Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of 2-Amino-Benzoxazole Derivatives

Introduction: The Significance of the 2-Aminobenzoxazole Scaffold The 2-aminobenzoxazole motif is a privileged heterocyclic structure of considerable interest in medicinal chemistry and drug development.[1] This scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 2-Aminobenzoxazole Scaffold

The 2-aminobenzoxazole motif is a privileged heterocyclic structure of considerable interest in medicinal chemistry and drug development.[1] This scaffold is a core component in a wide array of pharmacologically active molecules, with derivatives demonstrating a broad spectrum of biological activities, including antibacterial, antiviral, antifungal, anticancer, and anti-inflammatory properties.[2][3] Furthermore, their applications extend to treating disorders of the central nervous system.[2][3]

Traditional synthetic routes to these valuable compounds often involve high temperatures, long reaction times, and the use of hazardous reagents, such as the highly toxic cyanogen bromide (BrCN).[4][5] These drawbacks necessitate the development of more efficient, rapid, and environmentally benign methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to address these challenges, offering significant advantages over conventional heating methods.[6][7]

The MAOS Advantage: A Paradigm Shift in Synthetic Efficiency

Microwave-assisted synthesis utilizes the ability of polar molecules and ions within a reaction mixture to directly absorb microwave energy and convert it into heat.[7] This process, known as dielectric heating, is fundamentally different from conventional heating, which relies on slow and inefficient heat transfer from an external source through the vessel walls.

The primary advantages of employing microwave irradiation for the synthesis of 2-aminobenzoxazole derivatives include:

  • Drastically Reduced Reaction Times: Reactions that take several hours with conventional heating can often be completed in minutes.[2][8]

  • Increased Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, leading to higher isolated yields and cleaner reaction profiles.[7][9]

  • Enhanced Reaction Rates: Microwave energy can accelerate reaction rates beyond what is achievable by thermal effects alone, a phenomenon sometimes attributed to non-thermal microwave effects.[2][3]

  • Alignment with Green Chemistry Principles: MAOS often allows for solvent-free reactions or the use of less solvent, reducing waste and energy consumption.[6][10]

The diagram below illustrates the fundamental difference in heating mechanisms.

G cluster_0 Conventional Heating cluster_1 Microwave Heating a Vessel Wall b Reaction Mixture a->b Heat Transfer c External Heat Source d Reaction Mixture e Microwaves e->d Direct Energy Absorption

Caption: Conventional vs. Microwave heating mechanisms.

Synthetic Strategies Amenable to Microwave Acceleration

Two primary, highly effective strategies for synthesizing 2-aminobenzoxazole derivatives are significantly enhanced by microwave irradiation: the direct C-H amination of benzoxazoles and the cyclocondensation of 2-aminophenols.

Strategy 1: Direct C-H Amination of Benzoxazole

This modern approach involves the direct functionalization of the benzoxazole C2 position. It represents a highly atom-economical route that avoids pre-functionalized precursors. Copper-catalyzed protocols have proven particularly effective, and microwave irradiation accelerates these reactions, often without the need for additives like acids or bases.[2][3]

The general transformation is shown below:

Caption: General scheme for direct C-H amination.

Strategy 2: Cyclocondensation of 2-Aminophenols

This is the classical and most widely used method, involving the reaction of a substituted 2-aminophenol with a cyanating agent.[5] While historically reliant on the toxic BrCN, newer, safer cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) can be employed.[4][5] This reaction proceeds via an initial N-cyanation followed by an intramolecular cyclization.

The proposed mechanism involves the activation of the cyanating agent by a Lewis acid (or under thermal conditions), followed by nucleophilic attack from the amino group of the 2-aminophenol. The resulting intermediate then undergoes intramolecular cyclization via attack from the hydroxyl group to form the benzoxazole ring.

G start 2-Aminophenol + Cyanating Agent (e.g., NCTS) step1 Nucleophilic Attack by Amino Group start->step1 intermediate N-Cyanated Intermediate step1->intermediate step2 Intramolecular Cyclization (Attack by Hydroxyl Group) intermediate->step2 product 2-Aminobenzoxazole step2->product

Caption: Simplified mechanism for cyclocondensation.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Microwave reactors should be operated according to the manufacturer's instructions by trained personnel.

Protocol 1: Microwave-Assisted Copper-Catalyzed C-H Amination

This protocol is adapted from a green and efficient additive-free method.[2][3]

Materials:

  • Benzoxazole (1.0 mmol)

  • Secondary amine (e.g., piperidine, 1.5 mmol)

  • Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)

  • Acetonitrile (3 mL)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • To the microwave reaction vessel, add benzoxazole, the secondary amine, and CuCl.

  • Add acetonitrile and seal the vessel securely.

  • Place the vessel in the cavity of a dedicated microwave reactor.

  • Irradiate the mixture at a constant temperature of 60°C for 2 hours with magnetic stirring. (Power will be modulated by the instrument to maintain temperature).

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-aminobenzoxazole derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Microwave-Assisted Solvent-Free Cyclocondensation

This protocol is a practical, environmentally friendly approach adapted from literature.[10]

Materials:

  • 2-Amino-4-methylphenol (0.5 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde, 0.5 mmol)

  • Potassium carbonate (K₂CO₃) (0.5 mmol)

  • Iodine (I₂) (0.5 mmol)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • Combine 2-amino-4-methylphenol, the aromatic aldehyde, K₂CO₃, and I₂ in the microwave reaction vessel.

  • Place the sealed vessel in the microwave reactor.

  • Irradiate the solvent-free mixture at 120°C for 10 minutes with stirring.

  • After cooling the vessel to room temperature, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench the excess iodine.

  • Extract the resulting mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the pure product.

Results and Data

Microwave-assisted methods consistently provide excellent yields across a range of substrates in significantly reduced times compared to conventional heating.

EntrySubstrate 1Substrate 2MethodConditionsTimeYield (%)Reference
1BenzoxazolePiperidineC-H AminationCuCl (10 mol%), MeCN, MW2 h98%[2]
2BenzoxazolePiperidineC-H AminationCuCl (20 mol%), MeCN, Oil Bath6 h>95%[2]
32-Amino-4-chlorophenolBenzaldehydeCondensationDES Catalyst, MW, Solvent-Free15 min99%[9]
42-Amino-4-methylphenol4-ChlorobenzaldehydeCondensationI₂, K₂CO₃, MW, Solvent-Free10 min85%[10]
52-Amino-4-methylphenol4-MethoxybenzaldehydeCondensationI₂, K₂CO₃, MW, Solvent-Free10 min89%[10]

DES: Deep Eutectic Solvent ([CholineCl][oxalic acid])[9]

The data clearly shows the kinetic enhancement provided by microwave irradiation. In the C-H amination example (Entries 1 & 2), the reaction time was reduced threefold while maintaining an excellent yield.[2]

Experimental Workflow and Troubleshooting

The general workflow for these syntheses is straightforward.

G A 1. Reagent Preparation (Weigh solids, measure liquids) B 2. Assemble Reaction (Combine reagents in MW vessel) A->B C 3. Microwave Irradiation (Set Temp, Time, Stirring) B->C D 4. Reaction Monitoring (Optional) (TLC check on a cooled aliquot) C->D E 5. Work-up (Quenching, Extraction, Drying) C->E D->C Continue if incomplete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow.

Troubleshooting Guide:

ProblemPossible CauseSuggested Solution
Low or No Conversion Insufficient temperature or time.Increase reaction temperature in 10-20°C increments or extend the reaction time.
Inactive catalyst.Use a fresh batch of catalyst. For Cu-catalyzed reactions, ensure it hasn't been overly exposed to air/moisture.
Formation of Byproducts Temperature is too high, causing decomposition.Reduce the reaction temperature. Monitor the reaction by TLC to find the optimal endpoint.
Presence of water or oxygen (for sensitive reactions).Use anhydrous solvents and consider running the reaction under an inert atmosphere (N₂ or Ar).
Difficulty in Purification Product co-elutes with starting material.Adjust the polarity of the eluent system for column chromatography.
Product is highly polar and streaks on silica.Consider using a different stationary phase (e.g., alumina) or adding a small amount of triethylamine or acetic acid to the eluent.

Conclusion

Microwave-assisted synthesis represents a superior, efficient, and green methodology for the preparation of medicinally important 2-aminobenzoxazole derivatives. By enabling rapid, high-yield transformations under controlled conditions, this technology empowers researchers and drug development professionals to accelerate the discovery and optimization of new therapeutic agents. The protocols outlined herein provide a robust foundation for the exploration and production of diverse libraries of these valuable heterocyclic compounds.

References

  • Martina, K., et al. (2022). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. RSC Advances.
  • BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem.
  • Pomeisl, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Nguyen, T. T., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Molecules. [Link]

  • Martina, K., et al. (2022). Microwave-Enhanced, Additive-Free C-H Amination of Benzoxazoles Catalysed by supported Copper. University of Turin AperTO. [Link]

  • Nguyen, T. L., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. [Link]

  • Tülü, M. (2021). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science. [Link]

  • Tülü, M. (2021). Microwave-Assisted Synthesis of Benzoxazole Derivatives. ResearchGate. [Link]

  • Pomeisl, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC, NIH. [Link]

  • Klug, T., et al. (2021). Microwave mediated synthesis of 2-aminooxazoles. Tetrahedron Letters. [Link]

  • Mukku, N., & Maiti, B. (2020). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation. RSC Advances. [Link]

  • Taylor, L. S., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC, NIH. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Benzoxazole-5-Carboxylic Acid Derivatives

A Guide for Researchers in Synthetic and Medicinal Chemistry Welcome to the technical support center for handling benzoxazole-5-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

Welcome to the technical support center for handling benzoxazole-5-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of this important heterocyclic scaffold. Unwanted decarboxylation is a common pitfall that can lead to yield loss, purification difficulties, and compromised compound integrity. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and prevent these issues effectively.

Understanding the Problem: The Mechanism of Decarboxylation

Benzoxazole-5-carboxylic acid and its derivatives are prone to decarboxylation, a chemical reaction that results in the loss of the carboxyl group as carbon dioxide (CO₂). This process is often initiated by heat, but can be significantly influenced by pH and the presence of certain catalysts.[1][2] The reaction proceeds through a mechanism where the carboxyl group is eliminated, and a proton takes its place on the aromatic ring. The stability of the intermediate formed during this process is a key factor in how readily decarboxylation occurs.[3] For heteroaromatic carboxylic acids, the reaction can be facilitated by the electronic nature of the ring system.

Caption: Mechanism of thermal decarboxylation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, purification, and storage of benzoxazole-5-carboxylic acid derivatives.

Question 1: My reaction to form the benzoxazole ring shows significant decarboxylation. What are the likely causes?

Answer: This is a frequent issue, especially during the cyclization step, which often requires elevated temperatures. The primary culprits are excessive heat and prolonged reaction times.

  • Causality: The condensation of a 2-aminophenol with a carboxylic acid derivative to form the benzoxazole ring often requires temperatures in the range of 100-150°C, particularly when using catalysts like polyphosphoric acid (PPA).[4][5][6] These are precisely the conditions that can promote thermal decarboxylation. The longer the molecule is exposed to high temperatures, the more likely it is to decarboxylate.

  • Solutions:

    • Optimize Reaction Temperature and Time: Carefully monitor your reaction using Thin Layer Chromatography (TLC).[7] Aim for the lowest possible temperature that allows for a reasonable reaction rate. Once the starting material is consumed, proceed immediately to work-up. Avoid leaving the reaction at high temperatures unnecessarily.

    • Consider Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times significantly, from hours to minutes.[5][7] This shorter exposure to high temperatures can dramatically decrease the amount of decarboxylated side product.

    • Alternative Catalysts: Explore milder catalysts that may not require such harsh thermal conditions. For instance, some modern synthetic methods utilize catalysts that work at lower temperatures.[8][9]

Question 2: I've successfully synthesized and purified my compound, but it's degrading upon storage. How can I improve its stability?

Answer: The stability of benzoxazole-5-carboxylic acid derivatives is highly dependent on storage conditions. Degradation upon storage is typically due to ambient temperature, light, and atmospheric moisture.

  • Causality: Even at room temperature, decarboxylation can occur over time, albeit slowly. The process can be accelerated by exposure to light and moisture, which can catalyze degradation pathways.

  • Solutions:

    • Cold Storage: Store your purified compound at low temperatures, such as in a refrigerator (2-8°C) or a freezer (-20°C).

    • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace moisture and oxygen.

    • Desiccation: Use a desiccator to keep the compound dry.

    • Light Protection: Store vials in the dark or use amber-colored vials to protect from light.

Question 3: Does pH play a role in the stability of my compound, particularly in solution?

Answer: Yes, pH is a critical factor. The stability of aromatic carboxylic acids can be highly pH-dependent.[3][10][11]

  • Causality: In highly acidic conditions, protonation of the benzoxazole ring system can alter its electronic properties and potentially facilitate decarboxylation. Conversely, in a basic medium, the formation of the carboxylate salt can, in some cases, influence the reaction pathway.[2][3] The protonated state of the carboxylic acid is generally required for the concerted decarboxylation mechanism to proceed.[3]

  • Solutions:

    • Avoid Strong Acids: When working with the compound in solution, avoid strongly acidic conditions, especially when heating.

    • Buffer Solutions: If the compound must be in solution for an extended period (e.g., for biological assays), use a buffered system to maintain a stable pH, ideally in the neutral range (pH 6-8), unless experimental requirements dictate otherwise.

    • Storage as a Salt: For long-term storage in solution, consider storing it as a stable salt (e.g., sodium or potassium salt) at a neutral or slightly basic pH, and keep it refrigerated.

Question 4: Are there specific reagents or downstream reaction conditions I should be wary of?

Answer: Absolutely. Any reaction that requires high heat or involves strong acids should be approached with caution.

  • Causality: Subsequent functionalization of the benzoxazole core or other parts of the molecule might require conditions that are incompatible with the carboxylic acid group. For example, certain coupling reactions that use high temperatures or reactions that generate acidic byproducts can trigger decarboxylation.

  • Solutions:

    • Protecting Groups: If harsh conditions are unavoidable, the most robust solution is to protect the carboxylic acid group.[12][13][14] This is a standard strategy in multi-step synthesis.

    • Reaction Sequencing: Plan your synthetic route to introduce the carboxylic acid group as late as possible to minimize its exposure to harsh conditions.

Preventative Strategies & Experimental Protocols

Proactive measures are always more effective than reactive troubleshooting. Here are detailed protocols to help you prevent decarboxylation from the outset.

Protocol 1: Optimized Synthesis via Microwave Irradiation

This protocol minimizes thermal exposure during the critical cyclization step.[7]

  • Reactant Preparation: In a microwave-safe vessel, combine the appropriate 2-aminophenol (1.0 mmol) and carboxylic acid (1.0 mmol).

  • Catalyst Addition: Add a suitable catalyst. For example, methanesulfonic acid (2.0-3.0 mmol) can be effective.[7]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 120-150°C for 5-15 minutes.

  • Reaction Monitoring: Monitor the reaction progress closely by TLC to determine the point of completion.

  • Work-up: Once complete, cool the vessel to room temperature. Quench the reaction carefully by the slow addition of a saturated sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product promptly using column chromatography on silica gel.

FactorCondition to Favor DecarboxylationCondition to Prevent DecarboxylationRationale
Temperature > 150°C, prolonged heating< 120°C, or short bursts of high heat (microwave)High thermal energy overcomes the activation barrier for C-C bond cleavage.[4][5]
pH Strongly acidic (pH < 2)Neutral to slightly basic (pH 6-8)The protonated form of the carboxylic acid is more susceptible to decarboxylation.[3]
Catalysts Strong Brønsted or Lewis acids at high tempMilder catalysts, enzymatic catalystsHarsh acidic conditions can promote the reaction.[6][15]
Atmosphere Air, moistureInert gas (N₂, Ar), dry conditionsMoisture can participate in hydrolytic side reactions or catalyze degradation.
Protocol 2: Protection of the Carboxylic Acid Group as a Methyl Ester

Protecting the carboxylic acid as an ester is a highly effective strategy to prevent decarboxylation during subsequent synthetic steps that may require harsh conditions.[12][14][16]

  • Esterification:

    • Suspend the benzoxazole-5-carboxylic acid (1.0 mmol) in methanol (10 mL).

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride (SOCl₂) (1.2 mmol) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

  • Perform Subsequent Reactions: With the carboxyl group protected as an ester, you can now perform other reactions (e.g., coupling, alkylation) under conditions that would have otherwise caused decarboxylation.

  • Deprotection (Hydrolysis):

    • Dissolve the methyl ester (1.0 mmol) in a mixture of THF and water (e.g., 3:1 ratio).

    • Add lithium hydroxide (LiOH) (1.5 mmol).

    • Stir at room temperature and monitor by TLC.

    • Once the reaction is complete, carefully acidify the mixture with 1N HCl to pH ~3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected carboxylic acid.

Troubleshooting Workflow

Use the following decision tree to diagnose and resolve decarboxylation issues in your workflow.

Troubleshooting_Workflow start Decarboxylation Observed q1 When is it occurring? start->q1 synthesis During Synthesis/ Work-up q1->synthesis Synthesis storage During Storage/ Handling q1->storage Storage cause_synthesis Potential Cause: Excessive Heat or Prolonged Reaction Time synthesis->cause_synthesis cause_storage Potential Cause: Improper Storage Conditions storage->cause_storage solution_synthesis1 Reduce Temperature & Reaction Time cause_synthesis->solution_synthesis1 solution_synthesis2 Use Microwave Synthesis cause_synthesis->solution_synthesis2 solution_synthesis3 Use Protecting Group Strategy cause_synthesis->solution_synthesis3 solution_storage1 Store at -20°C cause_storage->solution_storage1 solution_storage2 Store under Inert Atmosphere (N₂/Ar) cause_storage->solution_storage2 solution_storage3 Protect from Light (Amber Vial) cause_storage->solution_storage3

Caption: A decision tree for troubleshooting decarboxylation.

References

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • YouTube. (2020). Protecting Groups for Carboxylic acid.
  • Unknown. Protecting Groups.
  • BenchChem Technical Support Team. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Benchchem.
  • ResearchGate. (2013).
  • Nasrollahzadeh, M., et al. (n.d.).
  • Bähr, A., et al. (2023).
  • Reddit. (2015).
  • Master Organic Chemistry. (2022).
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • ResearchGate. (2015).
  • Soni, S., et al. (2023).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). (PDF) Non‐Oxidative Enzymatic (De)Carboxylation of (Hetero)

Sources

Optimization

Technical Support Center: Amide Bond Formation with Sterically Hindered Benzoxazoles

Welcome to the technical support center for amide bond formation involving sterically hindered benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide bond formation involving sterically hindered benzoxazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of coupling these challenging substrates. Here, we will dissect common experimental hurdles and provide scientifically grounded solutions to optimize your synthetic strategies.

Introduction: The Challenge of Steric Hindrance in Benzoxazole Amide Synthesis

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of modern organic synthesis, particularly in medicinal chemistry. However, when one or both coupling partners are sterically encumbered, as is often the case with substituted benzoxazoles, standard protocols can falter, leading to low yields, slow reaction rates, and the formation of undesirable side products. The inherent difficulty arises from the steric bulk around the reacting centers, which impedes the necessary orbital overlap for bond formation.[1][2] This guide provides a systematic approach to troubleshooting these challenging reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when attempting to form amide bonds with sterically hindered benzoxazoles.

Q1: My standard amide coupling reaction using HATU/DIPEA is failing or giving very low yields. What's going wrong?

A1: This is a frequent observation. Standard coupling reagents like HATU, HBTU, EDC/HOBt, and DCC/DMAP often prove ineffective for coupling sterically hindered and electronically challenging substrates.[3][4] The activated species generated by these reagents may not be sufficiently reactive to overcome the high activation energy barrier imposed by the steric hindrance of the benzoxazole moiety and/or the coupling partner.[3] In many reported cases, these methods result in unsatisfactory outcomes, even with prolonged reaction times.[3]

Q2: I'm observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

A2: Incomplete conversion is a hallmark of sterically hindered couplings. To address this, consider the following:

  • More Potent Activating Reagents: Transition to more powerful uronium/aminium salts like COMU or phosphonium salts like PyAOP, which are known to be more effective for challenging substrates.[5][6][7]

  • Acyl Fluoride Intermediates: A highly effective strategy is the in situ formation of an acyl fluoride from the carboxylic acid.[8][9] Acyl fluorides are more reactive than the corresponding acyl chlorides or activated esters and are less prone to racemization.[8]

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Protocols involving acyl fluorides often benefit from heating.[8][10]

Q3: What are the most common side reactions, and how can they be minimized?

A3: With sterically hindered substrates, several side reactions can compete with the desired amide bond formation:

  • Guanidinium Byproduct Formation: When using uronium/aminium-type coupling reagents (e.g., HBTU, HATU), the amine can react with the coupling reagent itself to form a guanidinium byproduct. The order and timing of reagent addition are critical to minimize this.

  • Hydrolysis of the Activated Species: The presence of water can hydrolyze the activated carboxylic acid back to its starting form.[1] It is imperative to use anhydrous solvents and reagents.[1]

  • Racemization: For chiral carboxylic acids, racemization can be a concern, especially with more reactive intermediates and elevated temperatures. The use of acyl fluorides is reported to be less prone to α-racemization compared to acyl chlorides.[8]

Q4: How do I choose the right coupling reagent for my specific sterically hindered benzoxazole system?

A4: The selection of the coupling reagent is critical. Here's a general guideline:

  • For Moderately Hindered Systems: You might start with a more potent uronium salt like HATU or HCTU, but be prepared to optimize conditions extensively.[6]

  • For Highly Hindered Systems: The formation of an acyl fluoride is often the most robust approach.[8][9] Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) have been specifically developed for this purpose and have shown success where other methods have failed.[8] Alternatively, reagents like Cyanuric fluoride can be used to generate acyl fluorides.

Troubleshooting Guide: A Systematic Approach

When faced with a failed or low-yielding reaction, a systematic troubleshooting approach is essential. The following decision tree illustrates a logical workflow for diagnosing and resolving common issues.

TroubleshootingWorkflow cluster_start Initial Reaction Outcome cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Low Yield or No Product check_sm Verify Starting Material Purity & Integrity start->check_sm check_conditions Review Reaction Conditions (Anhydrous?, Temp?, Time?) check_sm->check_conditions If SMs are pure check_reagent Assess Coupling Reagent Efficacy check_conditions->check_reagent If conditions are standard increase_temp Increase Reaction Temperature check_reagent->increase_temp If standard reagent used change_reagent Switch to a More Potent Coupling Reagent (e.g., COMU, PyAOP) check_reagent->change_reagent If standard reagent used acyl_fluoride Adopt Acyl Fluoride Strategy (e.g., using BTFFH) check_reagent->acyl_fluoride If standard reagent used optimize_base Optimize Base and Solvent check_reagent->optimize_base If standard reagent used success Successful Amide Formation increase_temp->success change_reagent->success acyl_fluoride->success optimize_base->success

Caption: Troubleshooting Decision Tree for Hindered Amide Coupling.

Comparative Analysis of Coupling Reagents

For challenging couplings, a direct comparison of reagent performance is invaluable. The table below summarizes the efficacy of various coupling methods for a particularly difficult substrate combination, highlighting the superiority of the acyl fluoride approach.

Coupling MethodReagent(s)Yield (%)Reference
Standard CarbodiimideEDC/HOBtTrace[8]
Tantalum-BasedTaCl₅20[8]
Acyl Fluoride (BTFFH) BTFFH/DIPEA 71-91 [8]

Recommended Protocol: Acyl Fluoride-Mediated Amide Coupling

This protocol is adapted from a method demonstrated to be effective for sterically hindered and electron-deficient substrates.[8][9] It involves the in situ generation of a highly reactive acyl fluoride intermediate.

Materials:

  • Sterically hindered carboxylic acid

  • Sterically hindered benzoxazole amine

  • N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate (BTFFH)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Carboxylic Acid Activation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.3 equivalents) and BTFFH (1.5 equivalents).

    • Add anhydrous DCM (2 mL per mmol of amine).

    • Add DIPEA (4.5 equivalents) and stir the mixture at room temperature for 30 minutes. This step forms the acyl fluoride intermediate.

  • Amine Coupling:

    • Add the sterically hindered benzoxazole amine (1.0 equivalent) to the reaction mixture.

    • Seal the vessel and heat the reaction to 80 °C.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 12 to 24 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

The diagram below illustrates the general workflow for this robust coupling protocol.

ProtocolWorkflow cluster_protocol Acyl Fluoride Coupling Protocol activation Step 1: Acid Activation (Carboxylic Acid, BTFFH, DIPEA in DCM, 30 min @ RT) coupling Step 2: Amine Addition & Heating (Benzoxazole Amine, 12-24h @ 80°C) activation->coupling workup Step 3: Work-up & Purification (Aqueous Wash, Chromatography) coupling->workup product Pure Amide Product workup->product

Caption: Experimental Workflow for Acyl Fluoride-Mediated Coupling.

Conclusion

The synthesis of amides from sterically hindered benzoxazoles presents a significant synthetic challenge that often requires moving beyond standard coupling protocols. By understanding the underlying principles of reactivity and the potential for side reactions, and by employing more potent coupling strategies such as the formation of acyl fluoride intermediates, researchers can successfully synthesize these valuable compounds. This guide provides a framework for troubleshooting and optimizing these difficult yet crucial transformations.

References

  • La-Venia, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 961-968. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(11), 765-770. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 12, 2024, from [Link]

  • Ethesis. (2024). Transition Metal-Promoted Synthesis of Remotely Functionalized 2-Aryl Benzoxazoles from 2-Amidophenol through C-H Functionalization. Retrieved February 12, 2024, from [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25359-25383. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • CORE. (2011). Studies in the Synthesis of Benzoxazole Compounds. Retrieved February 12, 2024, from [Link]

  • National Center for Biotechnology Information. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PubMed Central. [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

Sources

Troubleshooting

Interpreting NMR impurities in 2-amino-benzoxazole synthesis

Welcome to the Technical Support Center for the synthesis of 2-amino-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered durin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and field-proven insights to help you interpret your NMR data and optimize your reaction outcomes.

Troubleshooting Guide: Interpreting NMR Impurities

This section addresses specific issues related to impurities that can be identified through NMR spectroscopy during the synthesis of 2-amino-benzoxazole, particularly when using 2-aminophenol and a cyanating agent such as cyanogen bromide (a highly toxic reagent) or the safer alternative, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[1]

Question 1: My ¹H NMR spectrum shows peaks that correspond to my starting material, 2-aminophenol, in addition to my desired 2-amino-benzoxazole product. How can I confirm this and what should I do?

Answer:

Identification of Unreacted 2-Aminophenol:

Unreacted 2-aminophenol is a common impurity, especially in reactions that have not gone to completion. You can confirm its presence by comparing the aromatic region of your product's ¹H NMR spectrum with the known spectrum of 2-aminophenol.

  • Expected ¹H NMR Signals for 2-Amino-benzoxazole (in DMSO-d₆): The aromatic protons typically appear as a complex multiplet between δ 6.95 and 7.30 ppm. A broad singlet for the amino protons is also expected around δ 7.35 ppm.[1][2]

  • Characteristic ¹H NMR Signals for 2-Aminophenol (in DMSO-d₆): The aromatic protons of 2-aminophenol resonate in a similar region, typically between δ 6.40 and 6.70 ppm. You will also observe broad singlets for the phenolic -OH and the amino -NH₂ protons, which can exchange with residual water in the solvent, leading to broadness and variable chemical shifts. A singlet for the hydroxyl proton is observed around δ 8.98 ppm and for the amino protons around δ 4.48 ppm.[3]

Causality and Solution:

The presence of unreacted 2-aminophenol indicates an incomplete reaction. This could be due to several factors:

  • Insufficient reaction time or temperature: The cyclization reaction may require longer heating or a higher temperature to proceed to completion.

  • Stoichiometry of reagents: An insufficient amount of the cyanating agent will leave unreacted 2-aminophenol.

  • Purity of reagents: Impurities in the starting materials or solvent can hinder the reaction.

Step-by-Step Protocol for Removal and Prevention:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before workup.

  • Purification: If the reaction is complete but you still have residual 2-aminophenol, purification by column chromatography on silica gel is the most effective method. A gradient of ethyl acetate in hexanes is typically used for elution.

  • Reaction Optimization: To prevent this issue in future syntheses, consider the following:

    • Slightly increase the equivalents of the cyanating agent (e.g., 1.1 to 1.5 equivalents).

    • Increase the reaction time and/or temperature, while monitoring by TLC.

    • Ensure your 2-aminophenol and cyanating agent are pure and your solvent is anhydrous.

Question 2: I am using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent and I see an additional set of aromatic signals in my ¹H NMR that do not correspond to the product or 2-aminophenol. What could this impurity be?

Answer:

Identification of 2-Aminophenyl-4-methylbenzenesulfonate:

When using NCTS in the presence of a Lewis acid like BF₃·Et₂O, a common side reaction is the sulfonylation of the phenolic hydroxyl group of 2-aminophenol, leading to the formation of 2-aminophenyl-4-methylbenzenesulfonate.[1]

  • Characteristic ¹H NMR Signals for 2-Aminophenyl-4-methylbenzenesulfonate (in DMSO-d₆):

    • A singlet for the methyl group of the tosyl group around δ 2.33 ppm.

    • A set of doublets for the aromatic protons of the tosyl group around δ 7.30 and 7.63 ppm.

    • A complex multiplet for the aromatic protons of the aminophenyl group between δ 6.68 and 7.13 ppm.

    • A broad singlet for the amino protons around δ 9.28 ppm.[1]

Causality and Solution:

This byproduct forms when the tosyl group of NCTS acts as an electrophile and reacts with the nucleophilic hydroxyl group of 2-aminophenol. This side reaction can be promoted by certain reaction conditions.

Step-by-Step Protocol for Minimization and Removal:

  • Control of Reaction Conditions: The formation of this byproduct can be sensitive to the reaction temperature and the rate of addition of the Lewis acid. Try adding the BF₃·Et₂O slowly at a lower temperature to favor the desired cyanation reaction.

  • Purification: This byproduct can be separated from the desired 2-amino-benzoxazole using column chromatography on silica gel. Due to its higher polarity, it will likely elute at a different rate than your product.

  • Alternative Cyanating Agents: If this byproduct formation is persistent, consider exploring other cyanating agents, though NCTS is one of the safer options compared to cyanogen bromide.[1]

Question 3: My ¹H NMR spectrum is complex, with broad signals in the aromatic region and a lower-than-expected integration for my product. What other types of impurities might be present?

Answer:

Beyond unreacted starting materials and specific side products, other impurities can arise, often leading to complex and difficult-to-interpret NMR spectra.

  • Guanidine Derivatives: Over-reaction of the amino group of 2-amino-benzoxazole with the cyanating agent can lead to the formation of guanidine-type byproducts, such as 1-(1,3-benzoxazol-2-yl)guanidine.[4] These compounds will have their own set of aromatic and NH signals, further complicating the spectrum.

  • Urea-type Byproducts: If water is present in the reaction, the cyanating agent can hydrolyze to form isocyanates, which can then react with the amino groups of 2-aminophenol or the product to form urea derivatives. These will show characteristic broad NH signals and a carbonyl carbon in the ¹³C NMR spectrum around 150-160 ppm.

  • Dimerization/Polymerization Products: 2-Aminophenol can undergo oxidative dimerization to form phenoxazinone-type structures, especially in the presence of certain metal catalysts or air.[5] These are often colored impurities and can lead to broad, poorly resolved signals in the NMR.

General Troubleshooting and Purification Strategy:

  • Careful Workup: A thorough aqueous workup can help remove some of the more polar byproducts.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing minor impurities.

  • Column Chromatography: This is the most versatile purification technique for removing a wide range of impurities. Careful selection of the eluent system is crucial.

  • Reaction Condition Optimization:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

    • Anhydrous Conditions: Using dry solvents and reagents can prevent the formation of hydrolysis-related byproducts like ureas.

    • Stoichiometry Control: Precise control over the stoichiometry of the reagents can minimize the formation of over-reaction products like guanidines.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for pure 2-amino-benzoxazole?

A1: In DMSO-d₆, the following chemical shifts are characteristic of 2-amino-benzoxazole:[1][2]

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
NH₂~7.35 (s, 2H)-
Aromatic H6.95-7.30 (m, 4H)108.38, 115.25, 119.92, 123.45
C=N-~162.70
C-O-~147.92
Aromatic C-H-119.92, 123.45
Aromatic C-N-~143.61
Aromatic C-O-~147.92

Q2: How can I use 2D NMR techniques to help assign the structure of my product and impurities?

A2: 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

  • COSY: A ¹H-¹H COSY spectrum will show correlations between coupled protons. This can help you trace the connectivity of the protons on the benzene ring of both your product and any aromatic impurities.

  • HSQC: An ¹H-¹³C HSQC spectrum shows correlations between protons and the carbons they are directly attached to. This is extremely useful for definitively assigning carbon signals based on their attached, and often more easily assigned, protons.

Q3: My reaction mixture is a dark color. Does this indicate the presence of specific impurities?

A3: A dark reaction mixture, often brown or black, can be an indication of oxidative side reactions, leading to the formation of colored byproducts such as phenoxazinones from the dimerization of 2-aminophenol.[5] While these may be present in small amounts and not easily visible in the NMR spectrum, they can be removed by purification techniques like column chromatography or by treating the crude product with activated carbon before recrystallization.

Visualizations

Reaction Scheme and Potential Side Products

aminophenol 2-Aminophenol reaction_center aminophenol->reaction_center ncts NCTS ncts->reaction_center over_reaction_center ncts->over_reaction_center bf3 BF₃·Et₂O bf3->reaction_center product 2-Amino-benzoxazole product->over_reaction_center side_product 2-Aminophenyl-4- methylbenzenesulfonate guanidine Guanidine Byproduct reaction_center->product Desired Cyclization reaction_center->side_product Side Reaction (Sulfonylation) side_reaction_center over_reaction_center->guanidine Over-reaction

Caption: Reaction pathway for 2-amino-benzoxazole synthesis and major side products.

References

  • Šlachtová, V., Pauk, K., & Gucký, T. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314–19323. [Link]

  • PubChem. (n.d.). 2-Mercaptobenzoxazole. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Šlachtová, V., Pauk, K., & Gucký, T. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314–19323. [Link]

  • Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. RSC. [Link]

  • ResearchGate. (2024). ¹H NMR spectrum of compound 3a. [Link]

  • Šlachtová, V., Pauk, K., & Gucký, T. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314–19323. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Asif, M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 98. [Link]

  • Šlachtová, V., Pauk, K., & Gucký, T. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]

  • Mai, N. T. N., et al. (2018). SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Vietnam Journal of Science and Technology, 56(4), 445. [Link]

  • Šlachtová, V., Pauk, K., & Gucký, T. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed. [Link]

  • ResearchGate. (2025). Computational studies on the IR and NMR spectra of 2-aminophenol. [Link]

  • Google Patents. (n.d.). US8178666B2 - 2-aminobenzoxazole process.
  • Li, J., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 112. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2020). Oxidative dimerisation of 2-aminophenol by a copper(II) complex: Synthesis, non-covalent interactions and bio-mimics of phenoxazinone synthase activity. [Link]

  • Deciphering the Reaction Pathway of Aminophenol Dimerization to a Diazene Intermediate via a [Cu2O2]2+ Core. (n.d.). [Link]

  • Wang, C., et al. (2022). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Journal of the American Chemical Society, 144(30), 13586–13593. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). [Link]

  • Prajapat, P., et al. (2015). Synthesis of Biological Significant New 1-(1,3-benzoxazol- 2-yl)guanidine Derivatives. Journal of Chemistry and Chemical Sciences, 5(12), 670-681. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Tables For Organic Structure Analysis. (n.d.). [Link]

  • PubChem. (n.d.). 2-Aminophenol. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Cardiff University. (n.d.). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. ORCA. [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093–24111. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Crystallographic Analysis of 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid

Introduction: The Quest for Structural Elucidation To the dedicated researcher, the three-dimensional structure of a molecule is paramount. It is the architectural blueprint that dictates function, reactivity, and intera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Structural Elucidation

To the dedicated researcher, the three-dimensional structure of a molecule is paramount. It is the architectural blueprint that dictates function, reactivity, and interaction with biological targets. The molecule of interest, 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid, presents a compelling scaffold for drug development, combining the biologically active benzoxazole core with key functional groups—an amino group and a carboxylic acid—that are crucial for molecular recognition.

A thorough search of the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and the broader scientific literature reveals a critical knowledge gap: as of this guide's publication, no public crystal structure data exists for 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid.

This guide, therefore, serves a dual purpose. First, it provides a rigorous comparative analysis using the known crystal structures of closely related benzoxazole derivatives to predict the likely structural behavior of our target molecule. Second, it delivers a comprehensive, field-proven experimental workflow to empower researchers to obtain the definitive crystal structure, from synthesis to final crystallographic refinement.

Part 1: Comparative Crystallographic Analysis - Learning from Analogs

In the absence of direct data, we can derive powerful insights by examining the crystal structures of near neighbors. We have selected two analogs from the literature that share the core benzoxazole framework but differ in their peripheral functional groups. This comparison allows us to dissect the influence of specific substituents on crystal packing and intermolecular interactions.

  • Comparator A: Methyl 1,3-benzoxazole-2-carboxylate

  • Comparator B: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile

These molecules provide a fascinating contrast. Comparator A features an ester group, capable of acting as a hydrogen bond acceptor. Comparator B lacks strong hydrogen bond donors or acceptors, making van der Waals forces and π-π stacking more dominant in its crystal packing.

Table 1: Comparative Crystallographic Data
ParameterComparator A: Methyl 1,3-benzoxazole-2-carboxylate[1][2][3]Comparator B: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile[4]
Formula C₉H₇NO₃C₁₇H₁₂N₂O
Crystal System MonoclinicMonoclinic
Space Group P2₁P2₁/c
Unit Cell: a (Å) 10.3325 (5)11.0508 (8)
Unit Cell: b (Å) 3.9038 (2)12.0159 (10)
Unit Cell: c (Å) 10.3642 (5)10.0074 (9)
Unit Cell: β (°) 111.956 (2)94.761 (5)
Key IntermolecularInteractions - π–π stacking (Cg⋯Cg = 3.6640 Å)- Strong C—H⋯N hydrogen bonds- Weak C—H⋯O hydrogen bonds- C–O⋯π interactions- Parallel organic layers- Likely dominated by van der Waals forces and potential weak C-H...N interactions
Molecular Geometry Almost planar moleculeThree-ring system with potential for some torsional flexibility
Packing Motif Flattened herringbone arrangementLayered structure parallel to the[5] direction
Expert Analysis & Predictive Insights for the Target Molecule

The functional groups on our target molecule—a carboxylic acid and an amino group—are powerful directors of crystal packing due to their strong hydrogen bonding capabilities. This differentiates it significantly from our chosen comparators.

  • Dominance of Hydrogen Bonding: Unlike Comparator A, which relies on weaker C-H hydrogen bonds and π-stacking, our target molecule possesses both a strong hydrogen bond donor/acceptor (carboxylic acid) and a donor (amino group). We can confidently predict that the crystal structure will be dominated by a network of strong N—H···O, N—H···N, and O—H···O hydrogen bonds.

  • Carboxylic Acid Dimerization: A highly probable and energetically favorable packing motif is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a classic supramolecular synthon in carboxylic acid crystallography and would be a primary driver of the overall packing arrangement.

  • Disruption of π–π Stacking: The robust hydrogen-bonding network may preclude the formation of the efficient π–π stacking observed in Comparator A. The necessity of satisfying the hydrogen bond vectors in three-dimensional space often leads to molecular arrangements that are not co-planar or ideally suited for stacking.

  • Influence of the Methyl Group: The 6-methyl group, present in both our target and Comparator B, will introduce steric effects that influence the local packing environment, potentially creating pockets or channels within the crystal lattice.

In essence, we hypothesize that the crystal structure of 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid will bear little resemblance to the herringbone packing of Comparator A or the simple layered structure of Comparator B. Instead, it will likely feature a complex, three-dimensional network governed by a hierarchy of strong intermolecular hydrogen bonds.

Part 2: A Practical Workflow for Crystal Structure Determination

This section provides a detailed, actionable protocol for any researcher aiming to determine the crystal structure of the target molecule. The workflow is divided into three critical stages: Synthesis, Crystallization, and Characterization.

Stage 1: Synthesis of the Target Molecule

The most logical synthetic route begins with a substituted ortho-aminophenol, which undergoes cyclization to form the benzoxazole ring. Several methods exist for this transformation[6][7][8][9]. We propose a modern, safer alternative to the highly toxic cyanogen bromide method. The key is the reaction of 4-amino-3-hydroxy-5-methylbenzoic acid with an electrophilic cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), catalyzed by a Lewis acid.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the starting material, 4-amino-3-hydroxy-5-methylbenzoic acid (1 equivalent), and NCTS (1.5 equivalents) in anhydrous 1,4-dioxane.

  • Catalyst Addition: To the stirred solution, add boron trifluoride etherate (BF₃·Et₂O, 2 equivalents) dropwise at room temperature. The causality here is critical: the Lewis acid activates the cyano group of NCTS, making it highly electrophilic and susceptible to nucleophilic attack by the amino group of the aminophenol[6][7].

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24-30 hours.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel to yield the pure 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid.

cluster_synthesis Synthesis Workflow A 1. Dissolve Reactants (o-aminophenol, NCTS) in 1,4-Dioxane B 2. Add Lewis Acid Catalyst (BF3·Et2O) A->B Activates NCTS C 3. Reflux (24-30h) Monitor by TLC B->C Initiates Cyclization D 4. Quench with NaHCO3 C->D E 5. Extract with Ethyl Acetate D->E F 6. Purify via Column Chromatography E->F G Pure Product F->G

Caption: Proposed workflow for the synthesis of the target compound.

Stage 2: Growing High-Quality Single Crystals

Obtaining crystals suitable for X-ray diffraction is often more art than science, requiring patience and systematic screening. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form rather than as an amorphous powder[10].

  • Purity is Paramount: Ensure the synthesized material is of the highest possible purity (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Screening: The choice of solvent is the most critical variable. The ideal solvent is one in which the compound is moderately soluble when hot and sparingly soluble when cold. Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene, and mixtures thereof).

  • Primary Crystallization Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment. This is the simplest method but can sometimes lead to rapid crystal growth[11].

    • Vapor Diffusion: This is often the most successful method for small quantities. Dissolve the compound in a "good" solvent (e.g., DMSO or DMF) in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor," more volatile solvent (e.g., diethyl ether or pentane). The vapor from the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing slow crystallization.

    • Solvent Layering: Carefully layer a "poor" solvent on top of a solution of the compound in a "good" solvent in a narrow test tube. Slow diffusion at the interface can lead to high-quality crystals.

cluster_crystallization Crystallization Methods Start Pure Compound SE Slow Evaporation (Solvent A) Start->SE VD Vapor Diffusion (Solvent A in Vial, Solvent B in Jar) Start->VD SL Solvent Layering (Solvent B over Solvent A) Start->SL End Single Crystals SE->End VD->End SL->End

Caption: Common methods for growing single crystals of small molecules.

Stage 3: X-ray Diffraction and Structure Solution

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the final stage of characterization can begin.

  • Single-Crystal X-ray Diffraction (SC-XRD):

    • Mounting: Carefully select a high-quality crystal under a microscope and mount it on a goniometer head, typically using a cryoloop and oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (usually 100 K) to minimize thermal motion and radiation damage.

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary unit cell is determined, followed by a full data collection where the crystal is rotated through a series of angles while being irradiated with monochromatic X-rays. The instrument records the positions and intensities of the diffracted X-ray beams.

    • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the electron density map and assigning atomic positions. This initial model is then refined against the experimental data to achieve the best possible fit, resulting in precise bond lengths, angles, and thermal parameters.

  • Powder X-ray Diffraction (PXRD):

    • After obtaining a single-crystal structure, it is crucial to analyze the bulk synthesized material using PXRD. This technique provides a diffraction pattern for the polycrystalline powder.

    • Validation: The experimental powder pattern is then compared to a pattern simulated from the single-crystal data. A match between the two confirms that the single crystal is representative of the bulk material, ensuring the determined structure is the true, stable polymorph under the crystallization conditions.

cluster_characterization Characterization Workflow Crystal Single Crystal Mount 1. Mount & Cryo-cool (100 K) Crystal->Mount SCXRD 2. SC-XRD Data Collection Mount->SCXRD Solve 3. Structure Solution & Refinement SCXRD->Solve Final Final Crystal Structure (CIF File) Solve->Final Compare 5. Compare Experimental & Simulated Patterns Final->Compare Simulate PXRD Powder Bulk Powder Sample PXRD 4. PXRD Analysis Powder->PXRD PXRD->Compare Experimental PXRD Validate Phase Purity Validated Compare->Validate

Caption: Workflow for crystallographic characterization and validation.

Conclusion

While the crystal structure of 2-Amino-6-methyl-1,3-benzoxazole-5-carboxylic acid remains to be discovered, this guide provides the necessary framework to achieve this goal. Through a comparative analysis of known structures, we have formulated a strong hypothesis that its crystal packing will be dictated by a robust network of intermolecular hydrogen bonds, setting it apart from simpler benzoxazole analogs. Furthermore, the detailed experimental protocols presented herein offer a clear, logical, and scientifically sound pathway for its synthesis, crystallization, and ultimate structural elucidation. The successful execution of this workflow will not only fill a significant gap in our structural knowledge but will also provide invaluable insights for the future design of novel therapeutics based on this promising molecular scaffold.

References

  • Švenda, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19046–19055. Available at: [Link]

  • Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. Available at: [Link]

  • Švenda, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Center for Biotechnology Information. Available at: [Link]

  • Švenda, J., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available at: [Link]

  • Belhouchet, M., et al. (2012). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. SciSpace. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 1–8. Available at: [Link]

  • Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. Available at: [Link]

  • Cioffi, C. L., et al. (2010). Synthesis of 2-Aminobenzoxazoles Using Tetramethyl Orthocarbonate or 1,1-Dichlorodiphenoxymethane. The Journal of Organic Chemistry, 75(22), 7942–7945. Available at: [Link]

  • Poirot, A., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxyl-ate. PubMed. Available at: [Link]

  • Poirot, A., et al. (2021). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. ResearchGate. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]

  • Male, L., & Probert, M. R. (2021). Advanced crystallisation methods for small organic molecules. RSC Advances, 11(38), 23533-23545. Available at: [Link]

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